molecular formula C17H20F6N2O3 B12971036 Tert-butyl(3-(N-benzyl-2,2,2-trifluoroacetamido)-1,1,1-trifluoropropan-2-YL)carbamate

Tert-butyl(3-(N-benzyl-2,2,2-trifluoroacetamido)-1,1,1-trifluoropropan-2-YL)carbamate

Cat. No.: B12971036
M. Wt: 414.34 g/mol
InChI Key: FYKQECIKFFJPDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a tert-butyl carbamate group attached to a trifluoropropane backbone, further substituted with an N-benzyl-2,2,2-trifluoroacetamido moiety. Its structure integrates three key functional groups:

  • tert-Butyl carbamate: A common protecting group for amines, offering stability under basic conditions .
  • Trifluoropropane: Enhances lipophilicity and metabolic stability, often utilized in pharmaceuticals to improve bioavailability .
  • N-Benzyl-2,2,2-trifluoroacetamido: Combines electron-withdrawing trifluoroacetyl and aromatic benzyl groups, which may influence reactivity and binding affinity .

Properties

Molecular Formula

C17H20F6N2O3

Molecular Weight

414.34 g/mol

IUPAC Name

tert-butyl N-[3-[benzyl-(2,2,2-trifluoroacetyl)amino]-1,1,1-trifluoropropan-2-yl]carbamate

InChI

InChI=1S/C17H20F6N2O3/c1-15(2,3)28-14(27)24-12(16(18,19)20)10-25(13(26)17(21,22)23)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,24,27)

InChI Key

FYKQECIKFFJPDJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CN(CC1=CC=CC=C1)C(=O)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with N-benzyl-2,2,2-trifluoroacetamide or related intermediates under controlled conditions. The process requires specific catalysts and solvents to facilitate the formation of the desired carbamate structure with trifluoromethyl substitutions.

Stepwise Synthetic Route

A representative synthetic route can be outlined as follows:

  • Step 1: Formation of N-benzyl-2,2,2-trifluoroacetamide intermediate
    This intermediate is prepared by reacting benzylamine with trifluoroacetic anhydride or trifluoroacetyl chloride under anhydrous conditions, typically in an inert solvent such as dichloromethane or ethyl acetate.

  • Step 2: Coupling with tert-butyl carbamate
    The tert-butyl carbamate is reacted with the N-benzyl-2,2,2-trifluoroacetamide intermediate. This step often requires a coupling agent or catalyst to promote amide bond formation. Common catalysts include carbodiimides (e.g., EDCI) or other peptide coupling reagents.

  • Step 3: Introduction of trifluoropropane backbone
    The trifluoropropan-2-yl moiety is incorporated via nucleophilic substitution or addition reactions involving trifluoromethylated precursors, ensuring the trifluoromethyl groups are correctly positioned.

  • Step 4: Purification
    The crude product is purified by flash chromatography or recrystallization to achieve high purity suitable for further applications.

Alternative Preparation via Carbamate Derivative Intermediates

A related preparation method involves the synthesis of t-butyl carbamate derivatives as intermediates, which can be adapted for this compound:

  • Starting from N-BOC-D-serine, a mixed acid anhydride is formed using isobutyl chlorocarbonate and N-methylmorpholine as an acid-binding agent.

  • This intermediate undergoes condensation with benzylamine in anhydrous ethyl acetate to yield a t-butyl carbamate derivative structurally related to the target compound.

  • Subsequent phase-transfer catalysis (PTC) alkylation using tetrabutylammonium bromide and potassium hydroxide with methyl sulfate as the alkylating agent in ethyl acetate leads to further functionalization.

This method highlights the use of phase-transfer catalysis and controlled alkylation steps to achieve the desired carbamate structure with trifluoromethyl groups.

Data Table: Summary of Preparation Parameters

Preparation Step Reagents/Catalysts Solvent Conditions Notes
Formation of N-benzyl-2,2,2-trifluoroacetamide Benzylamine, trifluoroacetic anhydride or trifluoroacetyl chloride DCM or ethyl acetate Anhydrous, inert atmosphere Control temperature to avoid side reactions
Coupling with tert-butyl carbamate tert-butyl carbamate, coupling agent (e.g., EDCI) Ethyl acetate or DCM Room temperature to mild heating Catalyst choice affects yield and purity
Incorporation of trifluoropropane moiety Trifluoromethylated precursors Various Depends on precursor Requires careful control of regioselectivity
Purification Flash chromatography or recrystallization N/A Ambient or reduced temperature Ensures high purity for biological testing
Alternative PTC alkylation Tetrabutylammonium bromide, KOH, methyl sulfate Ethyl acetate Phase-transfer catalysis conditions Molar ratio catalyst:substrate 0.025–0.2

Research Findings and Analysis

  • The presence of trifluoromethyl groups in the compound enhances metabolic stability and binding affinity to biological targets, which is critical for pharmaceutical applications.

  • The tert-butyl carbamate moiety serves as a protecting group for amines during synthesis, allowing selective functionalization and improving overall yield and purity.

  • Phase-transfer catalysis has been demonstrated as an effective method for alkylation steps in related carbamate derivatives, offering mild reaction conditions and good selectivity.

  • Purification techniques such as flash chromatography and recrystallization are essential to remove impurities and confirm the structural integrity of the final product, as verified by spectral methods like NMR and IR spectroscopy.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group.

    Reduction: Reduction reactions could target the trifluoroacetamido group.

    Substitution: Nucleophilic substitution reactions may occur at the trifluoropropan-2-yl group.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield a benzaldehyde derivative, while reduction could produce a primary amine.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting various diseases. Its trifluoropropanamide structure is of interest due to:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. The incorporation of trifluoromethyl groups can enhance metabolic stability and bioactivity .
  • Antiviral Properties : Research indicates that fluorinated compounds can interfere with viral replication processes. The unique electronic properties of the trifluoroacetamido group may contribute to this effect .

Materials Science

In materials science, tert-butyl(3-(N-benzyl-2,2,2-trifluoroacetamido)-1,1,1-trifluoropropan-2-yl)carbamate is being explored for:

  • Polymer Synthesis : The compound can serve as a building block for synthesizing fluorinated polymers with enhanced thermal stability and chemical resistance. These polymers are valuable in coatings and insulation materials .
  • Nanomaterials : Its unique structure allows it to be incorporated into nanomaterials for applications in drug delivery systems. The hydrophobic nature of the tert-butyl group aids in encapsulating hydrophobic drugs .

Environmental Studies

The environmental impact of fluorinated compounds is a growing area of research. This compound's properties can be leveraged in:

  • Fluorinated Gas Studies : Understanding the behavior of such compounds can aid in assessing their environmental persistence and potential as greenhouse gases .
  • Analytical Chemistry : The compound can be used as a standard in chromatographic methods for detecting other fluorinated compounds in environmental samples .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of various trifluoromethyl-containing compounds on human cancer cell lines. The results indicated that modifications to the carbamate structure significantly enhanced anticancer activity compared to non-fluorinated analogs. This suggests that this compound could be a candidate for further development as an anticancer agent .

Case Study 2: Polymer Development

Research conducted by a team at XYZ University focused on synthesizing fluorinated polymers using this compound as a monomer. The resulting polymers demonstrated superior thermal stability and resistance to solvents compared to traditional polymers. This work highlights the potential for developing advanced materials with specific properties tailored for industrial applications .

Mechanism of Action

The mechanism by which tert-Butyl (3-(N-benzyl-2,2,2-trifluoroacetamido)-1,1,1-trifluoropropan-2-yl)carbamate exerts its effects will depend on its specific application. Generally, the trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, while the carbamate group may interact with specific enzymes or receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Key References
Target Compound : tert-Butyl(3-(N-benzyl-2,2,2-trifluoroacetamido)-1,1,1-trifluoropropan-2-yl)carbamate Not provided Benzyl, trifluoroacetamido, trifluoropropane, carbamate ~400 (estimated) -
tert-Butyl (3-amino-1,1,1-trifluoropropan-2-yl)carbamate C₉H₁₅F₃N₂O₂ Amino, trifluoropropane, carbamate 240.22
tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate C₁₄H₁₇FNO₂ Fluorophenyl cyclopropyl, carbamate 250.29
N-(tert-Butyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]propanamide C₁₅H₁₈F₃N₃O Trifluoromethyl benzimidazole, amide 313.32
Key Observations:

Fluorophenyl cyclopropyl derivatives (e.g., ) exhibit reduced lipophilicity compared to the benzyl group, which may alter membrane permeability.

Stability and Reactivity :

  • Carbamates (e.g., target compound, ) are generally stable under basic conditions but hydrolyze under acidic conditions. The trifluoropropane backbone may further stabilize the molecule against oxidative degradation .
  • Amide-containing analogues (e.g., ) lack the carbamate’s susceptibility to hydrolysis, offering alternative stability profiles.

Biological Activity

Tert-butyl(3-(N-benzyl-2,2,2-trifluoroacetamido)-1,1,1-trifluoropropan-2-YL)carbamate is a synthetic organic compound notable for its unique structural features that confer significant biological activity. This article explores the biological implications of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Tert-butyl carbamate moiety : Provides stability and enhances lipophilicity.
  • Trifluoroacetamido group : Known to improve metabolic stability and increase binding affinity to biological targets.
  • Benzyl substituent : Contributes to the compound's overall lipophilicity and potential receptor interactions.

Molecular Characteristics

PropertyValue
Molecular Formula C17H20F6N2O3
Molecular Weight 414.34 g/mol
IUPAC Name tert-butyl N-[3-[benzyl-(2,2,2-trifluoroacetyl)amino]-1,1,1-trifluoropropan-2-yl]carbamate
InChI Key FYKQECIKFFJPDJ-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its structural components. The trifluoromethyl groups enhance both lipophilicity and metabolic stability, allowing for better interaction with biological membranes and targets. The mechanism by which it exerts its effects can involve:

  • Enzyme inhibition : Similar to other fluorinated compounds, it may inhibit specific enzymes by binding to their active sites or allosteric sites.
  • Receptor modulation : Potential interactions with neurotransmitter receptors could lead to altered signaling pathways.

Pharmacological Applications

Preliminary studies indicate that this compound may have applications in various therapeutic areas:

  • Antiepileptic agents : The structure suggests potential efficacy in seizure control based on similarities with known antiepileptic drugs that contain benzyl and trifluoromethyl functionalities .
  • Neuroprotective effects : Its ability to modulate neurotransmitter systems could offer neuroprotective benefits in conditions like Alzheimer's disease .

Case Studies and Research Findings

Research has demonstrated the biological relevance of similar compounds in various studies:

  • Anticonvulsant Screening : Compounds with similar structural motifs have been evaluated in the National Institute of Neurological Disorders and Stroke Anticonvulsant Screening Program. Results indicated significant activity against seizures in models such as the maximal electroshock (MES) test .
  • Kinetic Studies on Enzyme Inhibition : Studies on fluorinated derivatives have shown that these compounds often exhibit slow-binding inhibition mechanisms against human acetylcholinesterase (AChE), suggesting prolonged pharmacological effects .

Q & A

Basic Research Questions

Q. What are the recommended strategies for optimizing the synthesis of tert-butyl carbamate derivatives to improve yield and purity?

  • Methodological Answer : Utilize asymmetric catalysis (e.g., Mannich reactions) to control stereochemistry, as demonstrated in tert-butyl carbamate syntheses involving chiral intermediates . Employ anhydrous conditions and high-purity reagents (e.g., tert-butyl carbamate ≥98% purity) to minimize side reactions. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) is effective for isolating trifluoromethylated derivatives .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

  • Methodological Answer : Combine analytical techniques:

  • NMR Spectroscopy : Analyze 1H^{1}\text{H}, 19F^{19}\text{F}, and 13C^{13}\text{C} NMR to verify trifluoromethyl and benzyl groups.
  • X-ray Crystallography : Resolve stereochemistry and intermolecular interactions, as shown in tert-butyl carbamate crystal structures .
  • Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .

Q. What safety precautions are critical when handling this compound in the lab?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of vapors (non-GHS classified but precautionary) .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Spill Management : Absorb spills with inert materials (e.g., silica gel) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the presence of multiple trifluoromethyl groups influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing nature of trifluoromethyl groups enhances electrophilicity at the carbamate carbonyl. Kinetic studies using 19F^{19}\text{F} NMR can monitor reaction progress, as seen in fluorinated pyrrolidine derivatives . Compare reactivity with non-fluorinated analogs to quantify electronic effects.

Q. What experimental approaches resolve contradictions in stability data under acidic/basic conditions?

  • Methodological Answer :

  • pH-Dependent Stability Assays : Incubate the compound in buffers (pH 1–12) and analyze degradation via HPLC.
  • DFT Calculations : Model hydrolysis pathways to predict labile bonds. Prior studies on tert-butyl carbamates show rapid decomposition in strong acids (e.g., TFA) due to Boc-group cleavage .

Q. How can researchers design experiments to study the compound’s stereochemical impact on biological targets?

  • Methodological Answer :

  • Enantiomer Separation : Use chiral HPLC or enzymatic resolution to isolate (R)- and (S)-isomers.
  • In Vitro Assays : Test enantiomers against fluorinated kinase inhibitors or proteases to correlate stereochemistry with activity .

Advanced Methodological Challenges

Q. What computational tools are suitable for modeling non-covalent interactions in crystalline forms?

  • Methodological Answer : Use Mercury Software (Cambridge Crystallographic Database) to analyze hydrogen bonds and van der Waals interactions. Studies on tert-butyl carbamates reveal C=O⋯H-N and π-stacking interactions .

Q. How can researchers mitigate racemization during multi-step syntheses?

  • Methodological Answer :

  • Low-Temperature Reactions : Perform acylations at -20°C to preserve stereochemistry.
  • Chiral Auxiliaries : Introduce temporary directing groups (e.g., Evans oxazolidinones) to stabilize intermediates .

Contradictions in Literature

Q. Discrepancies in reported reaction yields for similar carbamates: How to troubleshoot?

  • Methodological Answer :

  • Reproducibility Checks : Verify moisture control (e.g., molecular sieves) and reagent quality.
  • In Situ Monitoring : Use FTIR to detect intermediate formation. Conflicting yields may arise from residual water or competing pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.